Globomycin
Overview
Description
Globomycin is a lipopeptide antibiotic and a signal peptidase II (LspA) inhibitor . It inhibits the processing of the prolipoprotein by binding irreversibly to the peptidase . It is toxic for the mollicute Spiroplasma melliferum with a MIC in the range 6.25-12.5 μM .
Synthesis Analysis
This compound is a reversible noncompetitive inhibitor with a K_i of 36 nM . Total synthesis and crystallographic analysis led to the relative and absolute configurations of this compound . NMR analysis suggests that this compound exists as a mixture of two rotational isomers in solution .Molecular Structure Analysis
The molecular structure of this compound has been determined by mass, PMR, and CMR spectra and by chemical degradation . It is a cyclic peptide antibiotic composed of L-serine, L-allo-threonine, glycine, N-methylleucine, L-allo-isoleucine, and 3-hydroxy-2-methyl nonaic acid .Chemical Reactions Analysis
This compound is involved in the carbonylative ring-expansion of racemic cis-epoxides . This new catalytic system was applied to the synthesis of a key fragment of the antibiotic this compound .Physical and Chemical Properties Analysis
This compound is a neutral substance with a melting point of 115°C . It is soluble in methanol, ethyl acetate, and chloroform but sparingly soluble in water . The molecular weight of this compound is 655.82 g/mol .Scientific Research Applications
Antibacterial Activity
Globomycin has been identified for its notable antibacterial activity. It inhibits the lipoprotein signal peptidase II (LspA), impacting the integrity of bacterial cell envelopes. This action is crucial in combating bacterial infections, particularly against Gram-negative bacteria. Studies have shown that this compound and its analogues exhibit potent antibacterial activity against these bacteria, including strains like Escherichia coli and Mycobacterium tuberculosis (Banaiee, Jacobs, & Ernst, 2007), (Kiho, Nakayama, Yasuda, Miyakoshi, Inukai, & Kogen, 2003), (Kiho, Nakayama, Yasuda, Miyakoshi, Inukai, & Kogen, 2004).
Structural Studies
The structure of this compound has been a subject of extensive research due to its unique properties as a cyclic peptide antibiotic. It consists of novel components like L-allo-threonine, L-allo-isoleucine, and 3-hydroxy-2-methylnonaic acid, which contribute to its efficacy. Understanding its structure is vital for synthesizing analogues and improving its antibacterial properties (Nakajima, Inukai, Haneishi, Terahara, Arai, Kinoshita, & Tamura, 1978).
Development of Antibiotic Analogs
Research has focused on the synthesis of this compound analogues to enhance its antibacterial properties. Some analogues have shown more potent activity against Gram-negative bacteria than this compound itself and have also demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant advancement in antibiotic therapy (Kiho et al., 2003), (Kiho et al., 2004).
Mechanism of Action and Inhibition Studies
This compound's mechanism of action, particularly its inhibition of the lipoprotein-processing enzyme LspA, has been a central focus. This understanding has led to the development of targeted antibiotics and provided insights into bacterial cell envelope integrity. High-resolution crystal structures of LspA complexed with this compound have revealed its inhibitory mechanisms and potential for drug development (Olatunji, Yu, Bailey, Huang, Zapotoczna, Bowen, Remškar, Müller, Scanlan, Geoghegan, Olieric, & Caffrey, 2020).
Effects on Bacterial Morphology and Mutant Isolation
This compound's effects on bacterial morphology and its role in the isolation of resistant mutants have been explored. Studies have shown that it can cause morphological changes in bacteria, such as spheroplast formation, and is influential in isolating this compound-resistant cells, providing deeper insights into bacterial cell wall synthesis and resistance mechanisms (Inukai, Takeuchi, & Shimizu, 1984).
Conformational Analysis
The conformational analysis of this compound using molecular dynamics simulation and NMR spectroscopy has been crucial in understanding its structure and activity. This analysis helps in the design and development of new antibiotics with improved efficacy and resistance profiles (Kiho, Iwata, Kogen, & Miyamoto, 2003).
Mechanism of Action
Future Directions
The blueprint of LspA-globomycin can inform drug design so that analogues may be developed to fight a plethora of common but devastating infections . This blueprint may aid the design of better globomycin analogues and the exploration of thousands of other potential new antibiotic solutions to common but devastating infections .
Properties
IUPAC Name |
12-butan-2-yl-19-hexyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H57N5O9/c1-9-11-12-13-14-24-20(6)32(45)37(8)23(15-18(3)4)29(42)35-26(19(5)10-2)31(44)34-22(17-38)28(41)36-27(21(7)39)30(43)33-16-25(40)46-24/h18-24,26-27,38-39H,9-17H2,1-8H3,(H,33,43)(H,34,44)(H,35,42)(H,36,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGBXFZXJAWPOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)CC)CC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H57N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10983012 | |
Record name | 12-(Butan-2-yl)-19-hexyl-5,8,11,14-tetrahydroxy-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentaazacyclononadeca-4,7,10,13-tetraene-2,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10983012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67076-74-8, 64441-34-5 | |
Record name | Globomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067076748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-(Butan-2-yl)-19-hexyl-5,8,11,14-tetrahydroxy-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentaazacyclononadeca-4,7,10,13-tetraene-2,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10983012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.